2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride

Lipophilicity Medicinal Chemistry CNS Penetration

2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride (CAS 2940962-76-3) is a heterocyclic building block featuring a fused pyrrole – pyridine scaffold with a methyl group on the 6-position nitrogen and a chlorine at the 2-position. The free base exhibits a calculated logP of 2.10 and contains zero hydrogen‑bond donors, distinguishing it from closely related analogs.

Molecular Formula C8H10Cl2N2
Molecular Weight 205.08 g/mol
Cat. No. B13901894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride
Molecular FormulaC8H10Cl2N2
Molecular Weight205.08 g/mol
Structural Identifiers
SMILESCN1CC2=C(C1)N=C(C=C2)Cl.Cl
InChIInChI=1S/C8H9ClN2.ClH/c1-11-4-6-2-3-8(9)10-7(6)5-11;/h2-3H,4-5H2,1H3;1H
InChIKeyNIRRNBUKZIUAHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine Hydrochloride – Structural Identity and Core Procurement Context


2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine hydrochloride (CAS 2940962-76-3) is a heterocyclic building block featuring a fused pyrrole – pyridine scaffold with a methyl group on the 6-position nitrogen and a chlorine at the 2-position . The free base exhibits a calculated logP of 2.10 and contains zero hydrogen‑bond donors, distinguishing it from closely related analogs . It is typically supplied as the hydrochloride salt at 97–98 % purity for use as a synthetic intermediate in medicinal chemistry and agrochemical research .

Why 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine Hydrochloride Cannot Be Replaced by Common Analogs


In‑class compounds such as 2‑chloro‑6,7‑dihydro‑5H‑pyrrolo[3,4‑b]pyridine (the N‑desmethyl analog) or 2‑bromo‑6‑methyl‑5,7‑dihydropyrrolo[3,4‑b]pyridine are frequently considered as interchangeable alternatives, but meaningful differences in lipophilicity, hydrogen‑bond donor count, basicity, and commercial availability create tangible risks for synthetic outcomes and cost efficiency . The N‑methyl group elevates logP by nearly two orders of magnitude while eliminating the sole hydrogen‑bond donor, and the chlorine atom provides a distinct reactivity profile for palladium‑catalyzed cross‑couplings compared with the more labile bromine handle . These properties directly influence purification complexity, yield, and suitability for CNS‑oriented programs, making uninformed substitution a liability for procurement scientists and project leads.

Quantitative Comparative Evidence for 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine Hydrochloride Versus Its Closest Analogs


Lipophilicity Advantage Over the N‑Desmethyl Analog (LogP 2.10 vs 0.19)

The target compound’s calculated logP of 2.10 is approximately 1.91 log units higher than that of the N‑desmethyl comparator 2‑chloro‑6,7‑dihydro‑5H‑pyrrolo[3,4‑b]pyridine (logP 0.19) . This difference translates to a predicted 80‑fold increase in octanol‑water partition coefficient, which correlates with improved membrane permeability.

Lipophilicity Medicinal Chemistry CNS Penetration

Zero Hydrogen‑Bond Donors vs. One in the N‑Desmethyl Analog

The target compound contains zero hydrogen‑bond donors (HBD = 0) owing to the tertiary amine, whereas the N‑desmethyl analog possesses one HBD (secondary amine) . This reduction in HBD count lowers the compound’s polar surface area (TPSA = 16.13 Ų) and contributes to the observed lipophilicity increase.

Drug‑likeness CNS Drug Design Physicochemical Property

Higher Commercial Purity Standard (97–98 %) vs. Bromo Analog (95 %)

The target hydrochloride salt is routinely offered at 97–98 % purity by multiple suppliers , whereas the closest 2‑bromo‑6‑methyl‑5,7‑dihydropyrrolo[3,4‑b]pyridine is listed at 95 % purity . The higher starting purity reduces the need for pre‑reaction purification and minimizes impurity‑derived side products.

Purity Procurement Building Block Quality

pKa Differentiation from the N‑Desmethyl Analog (Tertiary vs. Secondary Amine)

The N‑desmethyl analog 2‑chloro‑6,7‑dihydro‑5H‑pyrrolo[3,4‑b]pyridine has a reported pKa ≈ 7.73 . Although a precise experimental pKa for the title compound is not available, tertiary amines typically exhibit pKa values 0.5–1.5 units higher than their secondary counterparts, suggesting the target compound’s conjugate acid is substantially less acidic. Its hydrochloride salt form confirms practical protonation for stable storage.

Basicity Salt Selection Physicochemical Property

Distinct Halogen Reactivity for Palladium‑Catalyzed Cross‑Couplings

The aryl chloride in the target compound offers lower oxidative addition reactivity than the aryl bromide in 2‑bromo‑6‑methyl‑5,7‑dihydropyrrolo[3,4‑b]pyridine, providing a wider window for chemoselective transformations in substrates bearing multiple (pseudo)halides. Although no head‑to‑head study exists for this specific scaffold, general literature establishes that aryl bromides react 10‑ to 100‑fold faster than the corresponding chlorides in standard Suzuki–Miyaura conditions, making the chloro analog the preferred choice when stepwise coupling is required [1].

Cross‑Coupling C–C Bond Formation Synthetic Efficiency

Optimal Application Scenarios for 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine Hydrochloride


CNS‑Penetrant Library Synthesis and Lead Optimization

When designing compound libraries with a high probability of crossing the blood–brain barrier, the combination of logP 2.10 and zero hydrogen‑bond donors makes this building block a superior choice over the N‑desmethyl analog (logP 0.19, HBD = 1). Incorporating it early in hit‑to‑lead campaigns can reduce the attrition rate due to poor permeability .

Sequential Chemoselective Functionalization Strategies

In synthetic routes where two different aryl halides are present (e.g., a bromide‑containing core is installed first), the slower oxidative addition of the aryl chloride allows for clean, stepwise Suzuki couplings without protecting‑group manipulation. This property makes the compound the halogen‑handle of choice over the bromo analog when building molecular complexity [1].

Pre‑weighed Building Block Procurement for Automated Parallel Synthesis

The commercial availability of the compound at 97–98 % purity, combined with its anhydrous hydrochloride salt form, reduces the need for lot‑specific purification and drying before use in automated synthesizers. The higher purity vs. the 95 % bromo analog minimizes impurity‑derived false positives in high‑throughput screening .

M4 Muscarinic Receptor Modulator and CNS Pharmacophore Elaboration

The 5,7‑dihydropyrrolo[3,4‑b]pyridine scaffold has been claimed in patents directed at M4 receptor positive allosteric modulators for schizophrenia and Alzheimer’s disease. The N‑methyl, 2‑chloro substitution pattern matches key pharmacophoric elements described in those inventions, making the compound a direct starting material for exploring the structure–activity relationships of this therapeutic target [2].

Quote Request

Request a Quote for 2-Chloro-6-methyl-5,7-dihydropyrrolo[3,4-b]pyridine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.